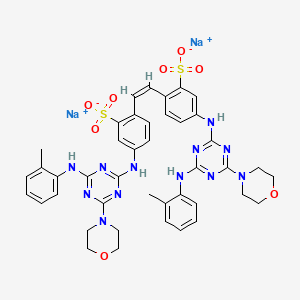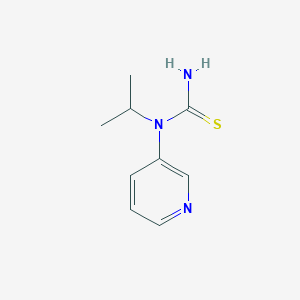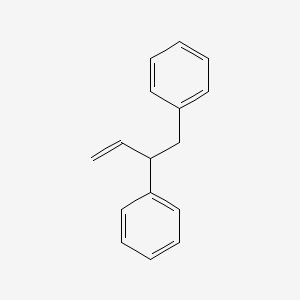![molecular formula C11H13Cl2NO B14691369 [Chloro(phenyl)methyl]propylcarbamyl chloride CAS No. 35331-78-3](/img/structure/B14691369.png)
[Chloro(phenyl)methyl]propylcarbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Chloro(phenyl)methyl]propylcarbamyl chloride is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group. The compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [Chloro(phenyl)methyl]propylcarbamyl chloride typically involves the reaction of a chloro(phenyl)methyl compound with a propylcarbamyl chloride. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
[Chloro(phenyl)methyl]propylcarbamyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
[Chloro(phenyl)methyl]propylcarbamyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to synthesize other compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [Chloro(phenyl)methyl]propylcarbamyl chloride involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
[Chloro(phenyl)methyl]propylcarbamyl chloride can be compared with other similar compounds, such as:
Phenacyl chloride: This compound is also a substituted acetophenone and is used as a building block in organic chemistry.
Pyrazole derivatives: These compounds are nitrogen-containing heterocycles with various biological activities
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
35331-78-3 |
|---|---|
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-[chloro(phenyl)methyl]-N-propylcarbamoyl chloride |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-8-14(11(13)15)10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
BMEYWVVPVKNQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(C1=CC=CC=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


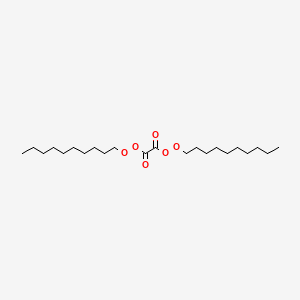
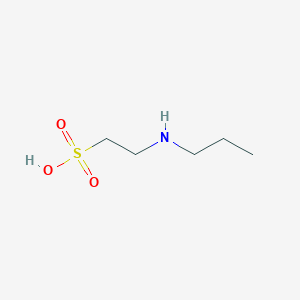
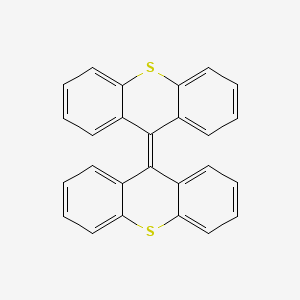
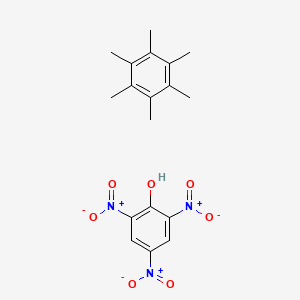
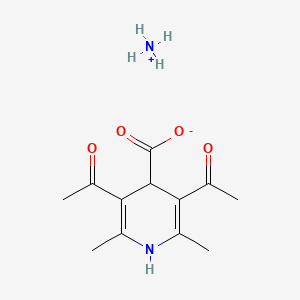
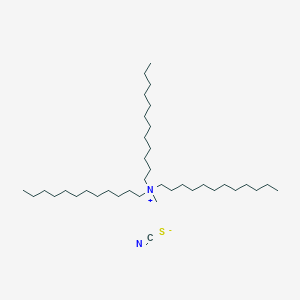
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
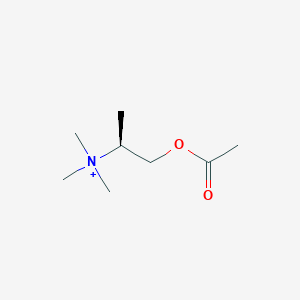
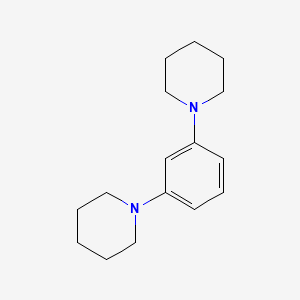
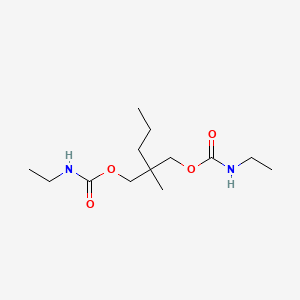
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
